1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves multiple steps. One common method starts with the reaction of bis-(2-chloroethyl)amine hydrochloride with p-aminophenol to form an intermediate, which is then further reacted to produce the final compound . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Properties
CAS No. |
919118-22-2 |
---|---|
Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(24)23-12-10-15(11-13-23)20(25)22-18-4-2-3-5-19(18)26-17-8-6-16(21)7-9-17/h2-9,15H,10-13H2,1H3,(H,22,25) |
InChI Key |
NBAFDZYESVWVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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